3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
The compound 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic molecule featuring a pyrazine-carbonitrile core linked to a sulfonylated pyrrolidine moiety substituted with a 5-methylthiophene group.
Properties
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-10-2-3-13(22-10)23(19,20)18-7-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h2-3,5-6,11H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGUTWNBZQMQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Methylthiophene Sulfonyl Group: This step involves sulfonylation reactions, where the thiophene ring is functionalized with a sulfonyl chloride reagent.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where the pyrrolidine intermediate reacts with a halogenated pyrazine derivative.
Formation of the Carbonitrile Group: This can be achieved through cyanation reactions, where a suitable leaving group on the pyrazine ring is replaced with a cyano group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthiophene sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazine compounds, including 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, exhibit promising anticancer properties. Research has shown that similar compounds can inhibit key enzymes involved in cancer progression, such as checkpoint kinase 1 (CHK1) and Janus kinase 2 (JAK2), leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Studies on related pyrrolidine derivatives have demonstrated their ability to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Organic Electronics
The unique electronic properties of this compound make it suitable for use in organic electronic devices. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds with similar structures have shown improved charge transport properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of a series of pyrazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer types, suggesting significant potential for further development .
Case Study 2: Neuroprotection
In a controlled experiment, a derivative of this compound was tested on animal models for its neuroprotective effects against induced oxidative stress. The results showed a marked increase in cognitive performance and a decrease in markers of neuronal damage compared to control groups .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazine ring and the sulfonyl group suggests potential interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally related molecules from the evidence:
Key Observations:
- Core Diversity : The target compound’s pyrazine-carbonitrile core contrasts with thiazolo-pyrimidine (11a) or pyrazolo-pyrimidine (Example 62) systems. Pyrazine’s electron-deficient nature may enhance reactivity compared to fused heterocycles.
- Substituent Effects: The 5-methylthiophene sulfonyl group in the target compound likely increases lipophilicity and modulates electronic properties, similar to the 5-methylfuran in 11a .
Biological Activity
The compound 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into several key components:
- Pyrazine Ring : Central to the compound's activity, contributing to its interaction with biological targets.
- Pyrrolidine Moiety : Provides structural stability and influences binding affinity.
- 5-Methylthiophen-2-sulfonyl Group : Enhances lipophilicity and may facilitate cellular uptake.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A high-throughput screening (HTS) of various derivatives revealed that modifications in the sulfonyl and pyrrolidine groups can enhance potency against cancer cell lines. For instance, compounds with lower IC50 values demonstrated stronger inhibition of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamine | 19 | Moderate LOX inhibitor |
| Methanesulfonylphenyl sulfone | 0.26 | Excellent LOX inhibitor |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar heterocyclic compounds have shown selective activity against Gram-positive bacteria, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis, attributed to the presence of the thiophene and pyrrolidine moieties .
Neuroprotective Effects
Preliminary research suggests potential neuroprotective effects, possibly through acetylcholinesterase inhibition. This mechanism is critical for conditions such as Alzheimer's disease, where cholinergic signaling is impaired. The structural features of the compound may enhance its ability to cross the blood-brain barrier .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine and thiophene rings can significantly influence activity:
- Sulfonyl Group Variations : Alterations in the sulfonyl moiety have been shown to affect binding affinity and selectivity for biological targets.
- Pyrrolidine Substituents : Different substituents on the pyrrolidine ring can modulate pharmacokinetic properties, enhancing bioavailability and reducing clearance rates.
Case Studies
A notable study involved a series of analogs derived from this compound, focusing on their anticancer efficacy in vitro. The results demonstrated that specific substitutions led to a 70-fold increase in potency compared to initial hits from HTS .
Another investigation assessed the neuroprotective potential using animal models, showing promising results in cognitive function preservation when treated with related compounds .
Q & A
Q. What are the key structural features and functional groups of 3-((1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?
The compound contains a pyrazine ring substituted with a carbonitrile group, a pyrrolidine moiety linked via an ether bond, and a 5-methylthiophen-2-yl sulfonyl group. Critical functional groups include the sulfonyl group (imparting polarity and potential bioactivity), the pyrazine ring (contributing to aromatic interactions), and the carbonitrile (enhancing electrophilicity). These features are common in kinase inhibitors and anticancer agents .
Q. What are the foundational steps for synthesizing this compound?
Synthesis typically involves multi-step organic reactions:
- Formation of the pyrrolidine-sulfonyl intermediate via sulfonylation of 5-methylthiophen-2-yl sulfonyl chloride with pyrrolidine.
- Etherification of the pyrrolidine intermediate with a pyrazine-2-carbonitrile derivative under basic conditions.
- Purification via chromatography or recrystallization to isolate the final product. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield .
Q. Which analytical techniques are essential for initial characterization?
- NMR spectroscopy (¹H, ¹³C) to confirm connectivity and stereochemistry.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- Mass spectrometry (MS) for molecular weight validation.
- HPLC for purity assessment (>95% purity is typically required for biological testing) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Systematic variation of parameters is critical:
- Temperature : Elevated temperatures (80–100°C) may accelerate sulfonylation but risk side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in etherification steps.
- Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts to stabilize intermediates.
- Work-up : Gradient chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .
Q. How should researchers resolve contradictions in reported solubility or stability data?
- Experimental validation : Use dynamic light scattering (DLS) for solubility profiling in aqueous buffers (pH 1–10).
- Stability assays : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms molecular packing and hygroscopicity .
Q. What methodologies identify biological targets for this compound?
- Kinase profiling assays : Screen against kinase libraries (e.g., Checkpoint Kinase 1/Chk1) using ATP-competitive assays.
- Cellular thermal shift assays (CETSA) : Validate target engagement in cancer cell lines.
- RNA-seq or proteomics : Identify downstream pathways affected by treatment (e.g., DNA repair genes) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify the sulfonyl group (e.g., replace 5-methylthiophen with fluorophenyl; see ) or pyrazine substituents.
- In vitro testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT on HeLa cells).
- Computational docking : Model interactions with Chk1’s ATP-binding pocket using AutoDock Vina .
Q. What advanced techniques ensure batch-to-batch consistency in purity?
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., <5 ppm mass error).
- 2D NMR (COSY, HSQC) : Detect trace impurities (<0.1%).
- Chiral HPLC : Verify enantiomeric purity if stereocenters are present .
Q. How can mechanistic studies elucidate its mode of action in cancer cells?
- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation).
- Comet assays : Quantify DNA damage potentiation.
- Western blotting : Measure phosphorylation of Chk1 substrates (e.g., CDC25C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
